Enantiomer-Specific Potency: S-(+)-Sezolamide vs. R-(-)-Enantiomer of MK-927
Sezolamide is the S-(+)-enantiomer of MK-927 and exhibits approximately 80-fold greater in vitro inhibitory potency against human carbonic anhydrase isoenzyme II (CA-II) compared to the R-(-)-enantiomer. This stereoselectivity translates to significantly greater clinical ocular hypotensive activity relative to the racemic mixture MK-927 [1].
| Evidence Dimension | Human CA-II Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.54 nM (Sezolamide, S-(+)-enantiomer) |
| Comparator Or Baseline | 44 nM (R-(-)-enantiomer of MK-927) |
| Quantified Difference | Approximately 81-fold more potent |
| Conditions | In vitro assay using human carbonic anhydrase isoenzyme II |
Why This Matters
This stereochemical identity is critical for reproducible potency; procurement of the incorrect enantiomer or racemic mixture would result in an approximately 80-fold loss in target engagement at equivalent molar concentrations.
- [1] NCATS Inxight Drugs. Sezolamide. National Center for Advancing Translational Sciences (NCATS). View Source
